2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE
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Overview
Description
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include nitrobenzene derivatives, carbamoyl chlorides, and butanoic acid derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and carbamoyl groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-4-NITROPHENYL N- (4-METHYL-3-NITROPHENYL)CARBAMATE
- (2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)
Uniqueness
Compared to similar compounds, 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(2-methoxyanilino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7/c1-14-10-11-15(12-17(14)23(27)28)18(24)13-30-21(26)9-5-8-20(25)22-16-6-3-4-7-19(16)29-2/h3-4,6-7,10-12H,5,8-9,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXRYJFOGQZGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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